Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzyl group, and various substituents such as a thiophene ring and a phenylallylidene moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as benzylamine, thiophene-2-carboxylic acid, and 3-phenylacrolein under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Benzyl Derivatives: Compounds with a benzyl group attached to various heterocyclic cores.
Thiophene Derivatives: Compounds containing a thiophene ring with different functional groups.
Uniqueness
Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties
Biological Activity
Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable pharmacological potential. Its unique thiazolo-pyrimidine structure, characterized by the presence of a benzyl group, a methyl ketone, and a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features:
- Thiazolo-pyrimidine core: Known for its versatility in medicinal chemistry.
- Benzyl group: Enhances lipophilicity and biological interactions.
- Thiophene moiety: Contributes to the compound's electronic properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Cytotoxicity
In vitro cytotoxicity assays have shown that this compound has cytotoxic effects on leukemia HL-60 cells. The IC50 value was found to be 158.5 ± 12.5 μM, indicating moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HL-60 | 158.5 |
Anticancer Potential
The structural similarities of this compound with other known anticancer agents suggest potential efficacy in cancer treatment. Molecular docking studies indicate favorable binding affinities to targets involved in cancer progression, which warrants further investigation into its mechanisms of action.
Molecular docking studies have revealed that the compound interacts with various biological targets, potentially inhibiting key enzymes involved in cellular proliferation and survival pathways. The binding affinity to these targets is crucial for understanding its therapeutic potential.
Case Studies
- Antibacterial Efficacy: In a study evaluating the antibacterial properties of thiazolo-pyrimidine derivatives, Benzyl 7-methyl-3-oxo demonstrated superior activity compared to other compounds in its class.
- Cytotoxicity Assessment: A comprehensive evaluation of the compound’s effects on HL-60 cells highlighted its potential as an anticancer agent, prompting further exploration into its mechanism and efficacy in vivo.
Properties
CAS No. |
617697-12-8 |
---|---|
Molecular Formula |
C28H22N2O3S2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
benzyl (2Z)-7-methyl-3-oxo-2-[(Z)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22N2O3S2/c1-19-24(27(32)33-18-21-12-6-3-7-13-21)25(22-16-9-17-34-22)30-26(31)23(35-28(30)29-19)15-8-14-20-10-4-2-5-11-20/h2-17,25H,18H2,1H3/b14-8-,23-15- |
InChI Key |
IPFNDEOBPQUCKS-JNPNZWEESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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